molecular formula C18H22N2O4S B2981699 3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 1797872-46-8

3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2981699
CAS No.: 1797872-46-8
M. Wt: 362.44
InChI Key: FYNXJHOVXCUJDF-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is a chemical research compound designed for investigative applications. Based on its structural core, which is analogous to well-studied benzenesulfonamide-containing phenylalanine derivatives, this compound is of significant interest in early-stage antiviral research . Compounds within this class have been identified as potent HIV-1 Capsid (CA) protein inhibitors, a novel and promising target in virology . The mechanism of action for these analogs involves binding to the HIV-1 CA protein, which plays a pivotal structural and regulatory role in the viral replication cycle . This interaction can lead to a dual-stage inhibition profile, disrupting both the early phase (such as viral core assembly and uncoating) and the late phase (viral assembly and maturation) of HIV-1 infection . The benzenesulfonamide pharmacophore is a critical functional group in this research context, as it is engineered to form additional hydrogen-bond interactions with key residues in the interprotomer binding pocket of the CA protein, thereby enhancing binding affinity and antiviral potency . Researchers value this compound and its analogs for developing novel therapeutic strategies with a new mechanism of action, which is particularly valuable for overcoming issues of drug resistance associated with current antiretroviral therapies . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-16-4-3-5-18(12-16)25(21,22)19-14-6-8-15(9-7-14)20-11-10-17(13-20)24-2/h3-9,12,17,19H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNXJHOVXCUJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 3-methoxypyrrolidine with 4-bromoaniline to form the corresponding aniline derivative. This intermediate is then subjected to sulfonation using benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Heterocyclic Modifications
  • Piperidine vs. Pyrrolidine: The compound 3-chloro-4-methoxy-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide (CAS 1797856-59-7) replaces the pyrrolidine ring with a six-membered piperidine group. The additional chloro substituent enhances lipophilicity (ClogP: ~3.5 estimated) compared to the target compound (ClogP: ~2.8) .
  • Pyridine vs. Pyrrolidine: In 3-methoxy-N-(4-(pyridin-3-yl)phenyl)benzenesulfonamide (), the pyrrolidine is replaced with an aromatic pyridine ring. The planar pyridine facilitates π-π stacking interactions, whereas pyrrolidine’s non-aromatic nature may favor hydrogen bonding via its tertiary amine .
Aromatic System Modifications
  • Naphthalene Extension : Compound 14d (3-methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide) incorporates a naphthalene core, increasing molecular weight (436.48 vs. 393.46) and surface area. This modification likely reduces solubility but enhances hydrophobic interactions in enzyme binding .

Substituent Effects

  • Chloro vs.
  • Methylation : The N-methyl variant of the pyridine-based analog () shows how methylation of the sulfonamide nitrogen affects steric hindrance and metabolic stability .

Research Findings and Implications

  • Synthetic Routes : The target compound and its analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki reactions) or sulfonylation of aromatic amines, as seen in and .
  • Biological Activity : Pyridine-based analogs () demonstrate inhibitory activity against bacterial RNA polymerase (IC₅₀: ~1–5 µM), suggesting that the target compound’s pyrrolidine group may enhance selectivity for related targets due to conformational adaptability .
  • Crystallography : Simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide () exhibit intermolecular hydrogen bonding (N–H···O) in crystal structures, a feature likely conserved in the target compound and critical for stability .

Biological Activity

3-Methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in pharmacological research due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name, which indicates the presence of a methoxy group and a pyrrolidine moiety. The molecular formula is C18H22N2O3SC_{18}H_{22}N_{2}O_{3}S, and it features a sulfonamide functional group that is often associated with significant biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as lipoxygenases (LOXs), which are involved in inflammatory processes and cancer progression. For instance, derivatives of benzenesulfonamides have demonstrated potent inhibition against 12-lipoxygenase, impacting platelet aggregation and inflammation .
  • Receptor Modulation : Compounds with similar structures have been studied for their ability to modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The biological activities reported for this compound include:

  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer activity by targeting specific pathways involved in tumor growth. For example, related compounds have been shown to inhibit STAT3 and tubulin, both critical in cancer cell proliferation .
  • Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.

Case Studies and Research Findings

  • Antitumor Activity : A study on structurally related benzenesulfonamides indicated significant inhibitory effects on cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The compound demonstrated IC50 values indicating effective potency against these cells .
  • Inhibition of Lipoxygenases : Research has highlighted the ability of similar compounds to inhibit lipoxygenase enzymes, suggesting a mechanism through which the compound can reduce inflammatory responses and potentially lower cancer progression rates .

Comparative Analysis with Similar Compounds

Compound NameTargeted PathwayIC50 Value (μM)Biological Activity
Compound ASTAT3 Inhibition6.84Anticancer
Compound BTubulin Inhibition0.83Anticancer
This compoundTBDTBDTBD

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